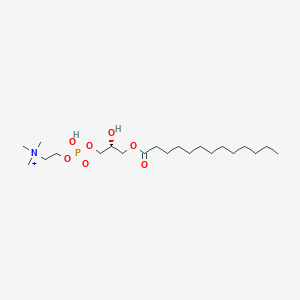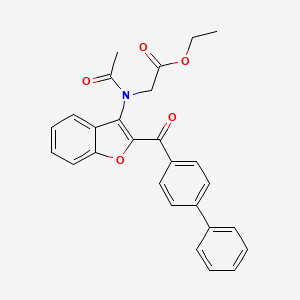
phosphoric acid;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;tetrabutylazanium is a compound that combines phosphoric acid with tetrabutylazanium. Tetrabutylazanium is a quaternary ammonium ion, often used in phase-transfer catalysis . The combination of these two components results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid;tetrabutylazanium typically involves the reaction of phosphoric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
H3PO4+N(C4H9)4OH→N(C4H9)4H2PO4
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate (gypsum) as a by-product . Tetrabutylazanium compounds are typically synthesized through quaternization reactions involving tertiary amines and alkyl halides .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;tetrabutylazanium can undergo various chemical reactions, including:
Oxidation: Phosphoric acid can be oxidized to form higher oxidation state compounds.
Reduction: Phosphoric acid can be reduced to form lower oxidation state compounds.
Substitution: The tetrabutylazanium ion can participate in substitution reactions, where one of its butyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions may yield various substituted tetrabutylazanium derivatives .
Scientific Research Applications
Phosphoric acid;tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including phase-transfer catalysis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fertilizers, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid;tetrabutylazanium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture . The tetrabutylazanium ion enhances the solubility of reactants in the organic phase, thereby increasing the reaction rate and yield. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phosphoric acid;tetrabutylazanium can be compared with other similar compounds, such as:
Phosphoric acid;tetramethylazanium: Similar in structure but with methyl groups instead of butyl groups.
Phosphoric acid;tetraethylazanium: Similar in structure but with ethyl groups instead of butyl groups.
Phosphoric acid;tetrapropylazanium: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of this compound lies in its specific combination of phosphoric acid and tetrabutylazanium, which imparts distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C16H39NO4P+ |
|---|---|
Molecular Weight |
340.46 g/mol |
IUPAC Name |
phosphoric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1; |
InChI Key |
ARRNBPCNZJXHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)




![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)






